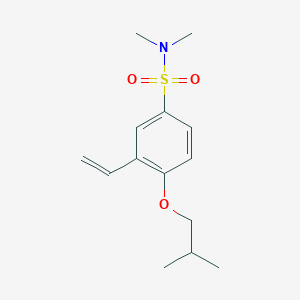![molecular formula C10H10Cl3NO3 B14174401 [2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate CAS No. 3567-30-4](/img/structure/B14174401.png)
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two chlorine atoms on the 2-position of the propyl chain, a hydroxyl group on the 3-position, and a chlorophenyl group attached to the 3-position as well. The carbamate group is attached to the hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate typically involves multiple steps. One common method includes the reaction of 2-chlorophenyl magnesium bromide with 2,2-dichloroacetaldehyde to form the intermediate compound. This intermediate is then reacted with phosgene to introduce the carbamate group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the compound is produced efficiently and meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted carbamates. These derivatives can have different properties and applications, making this compound a valuable starting material in organic synthesis.
Aplicaciones Científicas De Investigación
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of [2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate include:
1,3-Dichloropropan-2-ol: An organic compound with similar chlorinated propyl structure.
2,3-Dichlorophenylpiperazine: A compound with a dichlorophenyl group and similar reactivity.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and properties. The presence of both the chlorophenyl and carbamate groups allows for a wide range of chemical modifications and applications, making it a versatile and valuable compound in various fields of research and industry.
Propiedades
Número CAS |
3567-30-4 |
|---|---|
Fórmula molecular |
C10H10Cl3NO3 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate |
InChI |
InChI=1S/C10H10Cl3NO3/c11-7-4-2-1-3-6(7)8(15)10(12,13)5-17-9(14)16/h1-4,8,15H,5H2,(H2,14,16) |
Clave InChI |
BJXPMDRBEHGNRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C(COC(=O)N)(Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



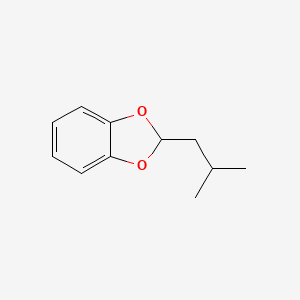
![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)
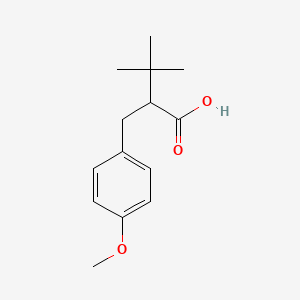
![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)


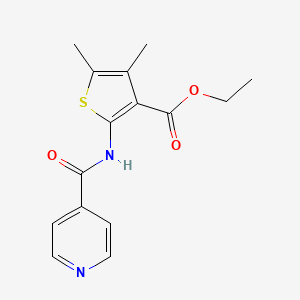
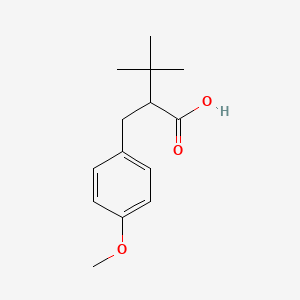
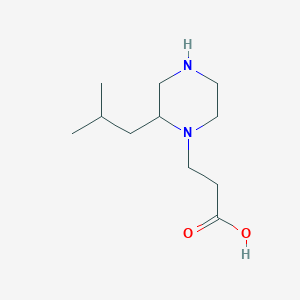
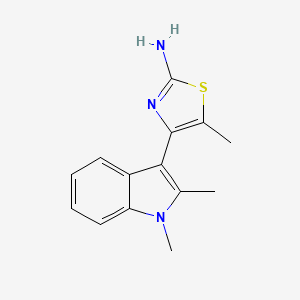
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)

